3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Description
3-Ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-ethyl and 4-methoxy substitution on the aromatic ring, with the sulfonamide nitrogen linked to a 2-morpholin-4-ylethyl group. This structural motif positions it within a broader class of sulfonamide-based compounds, which are widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-13-12-14(4-5-15(13)20-2)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYMTLPDCASWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting an appropriate benzene derivative with sulfonyl chloride under basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the benzenesulfonamide core using an ethylating agent such as ethyl bromide in the presence of a base.
Attachment of the morpholinoethyl group: This final step involves the reaction of the intermediate with morpholine and an appropriate alkylating agent to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- Sulfonamides are widely recognized as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibitory effects on different isoforms of CAs, making them potential candidates for treating conditions such as glaucoma and epilepsy .
- Case Study : A study on a series of benzenesulfonamide derivatives demonstrated their effectiveness against human carbonic anhydrase isoforms with subnanomolar inhibition constants. This suggests that modifications to the sulfonamide structure can enhance selectivity and potency against specific isoforms .
-
Antitumor Activity :
- Compounds with similar structural motifs have shown promise in cancer therapy. For instance, certain sulfonamide derivatives have been reported to inhibit tumor growth by targeting specific pathways involved in cell proliferation .
- Research Insight : Investigations into quinazolinone-based sulfonamides reveal their potential as antitumor agents due to their ability to disrupt cancer cell metabolism and proliferation pathways .
Therapeutic Uses
-
Pain Management :
- Sulfonamides have been explored for their analgesic properties. The modification of the benzenesulfonamide core can lead to compounds that effectively manage pain through selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory pain responses .
- Example : Valdecoxib, a COX-2 selective inhibitor, showcases the therapeutic potential of sulfonamide derivatives in pain relief, highlighting the relevance of this class of compounds in clinical settings .
-
Antimicrobial Activity :
- Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially serving as leads for developing new antibiotics against resistant bacterial strains .
- Case Study : Research on related morpholine-containing sulfonamides has indicated their efficacy against various bacterial pathogens, suggesting a pathway for further exploration in antibiotic development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by forming stable complexes.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Interacting with receptors: Altering receptor function and downstream signaling.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Benzenesulfonamide Derivatives
- Electronic Effects : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in ), which enhance acidity and metal chelation for HIV integrase inhibition. Methoxy may reduce such activity but improve metabolic stability .
Role of the Morpholinylethyl Side Chain
The N-(2-morpholin-4-ylethyl) group is shared with compounds in . Morpholine’s oxygen atom can engage in hydrogen bonding, improving solubility and target affinity. For example, in 4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide , this moiety likely enhances pharmacokinetic properties compared to simpler alkyl chains.
Antiviral Activity (HIV Integrase Inhibition)
- Key Finding : Para-nitro-substituted benzenesulfonamides exhibit superior HIV integrase inhibition (e.g., 96.7% inhibition for compound IIIi ), attributed to increased acidity and metal chelation. The target compound’s 4-methoxy group may reduce this activity but could be advantageous in other contexts (e.g., reduced toxicity) .
Anticancer Activity
- Comparison: Derivatives with lipophilic substituents (e.g., indoline-carbonyl in ) show potent anticancer activity (IC₅₀: 1.98–9.12 µM).
Docking and Computational Insights
- Gold Scores : Analogs with morpholine groups (e.g., compound 7 in ) show high docking scores (Gold Score: 87.26), suggesting strong PPARγ affinity. The target compound’s morpholine moiety may similarly enhance ligand-receptor interactions .
Physicochemical Properties
- LogP and Solubility : The ethyl and methoxy groups increase hydrophobicity compared to polar nitro-substituted analogs, while the morpholine improves aqueous solubility. This balance may enhance oral bioavailability .
- Spectral Data : While direct data are lacking, analogs in show characteristic NMR peaks for methoxy (δ ~3.8 ppm) and morpholine (δ ~3.6 ppm), with FT-IR confirming sulfonamide S=O stretches (~1350–1150 cm⁻¹).
Biological Activity
3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H21N3O4S
- Molecular Weight : 303.39 g/mol
- CAS Number : 43257746
The presence of the morpholine group is significant as it is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. The compound has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- HeLa (cervical cancer)
- IC50 Values :
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent.
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) :
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in significant inhibition of cell proliferation and induction of apoptosis, as evidenced by:
- Increased apoptotic cell population (analyzed via Annexin V staining).
- Upregulation of pro-apoptotic factors such as p53.
Case Study 2: Antimicrobial Testing Against E. coli
A separate study assessed the antimicrobial efficacy of the compound against E. coli. The results indicated that:
- At an MIC of 64 µg/mL, the compound effectively inhibited bacterial growth.
- Further analysis suggested that it may disrupt bacterial cell wall synthesis, although detailed mechanistic studies are warranted.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| Doxorubicin | ~10 | Various cancer types | Anticancer |
| Sulfamethoxazole | 32 | Bacteria | Antimicrobial |
| Compound A | ~15 | MCF-7 cells | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
